Methyl 3-cyano-1H-indazole-5-carboxylate
Overview
Description
Methyl 3-cyano-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a cyano group at the 3-position and a carboxylate ester at the 5-position of the indazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 3-cyano-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them potential targets for this compound.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indazole derivatives, such as this compound, are known to affect various biochemical pathways. For instance, some indazole-3-carboxamide variants have a methyl ester side chain, and ester hydrolysis was reported to be their major metabolic pathway .
Result of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize methyl 3-cyano-1H-indazole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from 2-cyanoaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization under acidic conditions.
-
Esterification: : Another approach involves the esterification of 3-cyano-1H-indazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 3-cyano-1H-indazole-5-carboxylate can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Amino-indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-cyano-1H-indazole-5-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Lacks the cyano group, which can affect its reactivity and biological activity.
3-Cyano-1H-indazole: Lacks the ester group, which can influence its solubility and interaction with biological targets.
Methyl 3-amino-1H-indazole-5-carboxylate: The amino group can significantly alter the compound’s chemical properties and biological activity.
Uniqueness
Methyl 3-cyano-1H-indazole-5-carboxylate is unique due to the presence of both the cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a promising candidate for further biological and medicinal research.
Properties
IUPAC Name |
methyl 3-cyano-1H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSZUBOUIBITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.